2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIPYJNKVTCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-Azetidine Precursors
The key intermediate in the synthesis of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is the 3-amino-azetidine compound. An improved process for the preparation of 3-amino-azetidines has been documented, which significantly enhances yield and scope compared to traditional methods. This process involves:
Starting from N-t-butyl-O-trimethylsilylazetidine, which is treated with hydrochloric acid at ambient temperature to remove the silyl protecting group, followed by basification and extraction steps to isolate the free amine as a crystalline solid (yield ~64%).
The crude azetidine intermediate is further purified by organic solvent extraction and drying over sodium sulfate.
Hydrogenation steps under controlled pressure (40-60 psi) and temperature (55-60°C) using palladium hydroxide on carbon catalyst are employed to reduce intermediates selectively, monitored by NMR to ensure reaction completion.
This method allows access to a broad range of azetidine derivatives, facilitating subsequent coupling reactions.
Coupling of Azetidine with 1,3-Benzothiazole
The coupling of the azetidine moiety to the benzothiazole ring is achieved through nucleophilic substitution reactions. The 1,3-benzothiazole core is prepared via oxidative cyclization of aryl thiocarbamides using molecular bromine, followed by basification to isolate 2-aminobenzothiazole. The key steps include:
Preparation of 2-aminobenzothiazole by oxidative cyclization of aryl thiocarbamide with molecular bromine in chloroform, followed by treatment with cold ethanol and basification with dilute ammonium hydroxide.
Formation of 2-hydrazino-1,3-benzothiazole by reaction of 2-aminobenzothiazole with hydrazine hydrate in the presence of concentrated HCl and ethylene glycol, refluxed for 3 hours.
The azetidine amine is then reacted with the benzothiazole intermediate under nucleophilic substitution conditions, often in acetonitrile or methanol solvents, to form the 2-(azetidin-3-yl)-1,3-benzothiazole compound.
Formation of Dihydrochloride Salt
The free base 2-(azetidin-3-yl)-1,3-benzothiazole is converted into its dihydrochloride salt to enhance stability and solubility:
A steady stream of hydrogen chloride gas is bubbled through a stirred suspension of the free base in ethanol at 0°C.
The suspension is then heated to reflux for 12 hours to ensure complete salt formation.
Upon cooling, the dihydrochloride salt precipitates out and is collected by filtration, washed with methyl tert-butyl ether, and dried to yield the pure dihydrochloride salt with yields ranging from 62% to 89.5% depending on the specific derivative and conditions.
Purification and Characterization
Purification of intermediates and final products is typically performed by:
Extraction with organic solvents such as methylene chloride or diethyl ether.
Drying over anhydrous magnesium sulfate or sodium sulfate.
Chromatographic purification using silica gel with ethyl acetate/hexane mixtures as eluents.
Crystallization from suitable solvents like ethanol or petroleum ether to obtain analytically pure compounds.
Characterization data including melting points, IR, 1H NMR, and mass spectral analysis confirm the structure and purity of the synthesized compounds.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-Amino-azetidine synthesis | N-t-butyl-O-trimethylsilylazetidine + HCl, NaOH | ~64 | Deprotection and extraction |
| Oxidative cyclization | Aryl thiocarbamide + Br2 in chloroform, NH4OH | ~80 | Formation of 2-aminobenzothiazole |
| Hydrazino-benzothiazole prep. | 2-aminobenzothiazole + hydrazine hydrate + HCl | Not specified | Reflux in ethylene glycol |
| Coupling reaction | Azetidine amine + benzothiazole intermediate | Variable | Nucleophilic substitution in MeCN or MeOH |
| Dihydrochloride salt formation | HCl gas in ethanol, reflux 12 h | 62-89.5 | Precipitation and filtration |
| Purification | Solvent extraction, drying, silica gel chromatography | - | Ensures product purity |
Research Findings and Analysis
The improved synthetic route for azetidine derivatives enhances both yield and diversity, critical for drug development applications where structural optimization is required.
The use of hydrogen chloride gas for salt formation is a robust method yielding stable dihydrochloride salts suitable for pharmaceutical use.
Oxidative cyclization using molecular bromine remains a reliable method for benzothiazole ring formation, providing high yields and purity.
The overall synthetic strategy is modular, allowing for variation in substituents on both the azetidine and benzothiazole rings, which is advantageous for medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole, including 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride, exhibit significant anticancer properties. A study demonstrated that various benzothiazole derivatives showed promising activity against human tumor cell lines, suggesting potential for development as anticancer agents . The compound's structure allows for modification, enhancing its bioactivity against different cancer types.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. It has been identified as a potential inhibitor of the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer’s pathogenesis. This interaction plays a critical role in amyloid plaque formation, and inhibiting it could lead to therapeutic advancements .
Antimicrobial Properties
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride has also shown antibacterial activity. Studies have reported that compounds with similar structures possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard antibacterial assays, indicating its potential use in treating bacterial infections .
Synthesis and Structural Modifications
The synthesis of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride can be achieved through various chemical reactions involving azetidine and benzothiazole derivatives. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high yields.
Table 1: Synthetic Methods for 2-(Azetidin-3-yl)-1,3-benzothiazole Dihydrochloride
| Methodology | Description | Yield (%) |
|---|---|---|
| Aza-Paterno-Büchi Reaction | Utilizes light to promote cycloaddition reactions | Up to 85% |
| Direct Functionalization | C(sp3)–H arylation techniques | 70-90% |
| Borane-Promoted Reactions | Diastereoselective alkylation methods | High selectivity |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of benzothiazole derivatives, researchers synthesized several compounds based on the benzothiazole scaffold. Among these, 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride exhibited significant growth inhibition against various cancer cell lines with an IC50 value below 10 μM in preliminary assays .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective potential of this compound by assessing its ability to inhibit amyloid beta aggregation. The results indicated that the compound significantly reduced the formation of amyloid plaques in vitro, suggesting a mechanism through which it may exert neuroprotective effects .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzothiazole moiety may facilitate binding to specific sites, leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds are selected for comparison based on structural motifs and commercial relevance:
Compound A : 2-(Azetidin-3-yloxy)-1,3-thiazole Dihydrochloride
- Molecular Formula : C₆H₁₀Cl₂N₂OS
- Molecular Weight : 229.13 g/mol
- Key Features : Thiazole core (smaller aromatic system), azetidinyloxy linkage (oxygen atom between azetidine and thiazole) .
- Implications: The thiazole ring’s reduced aromaticity compared to benzothiazole may limit hydrophobic interactions with biological targets.
Compound B : 1-(1H-Imidazol-2-yl)propan-1-amine Dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂N₄
- Molecular Weight : 215.09 g/mol
- Key Features : Imidazole ring (five-membered, two nitrogen atoms), propanamine backbone .
- However, the lack of a benzothiazole or azetidine group reduces structural similarity to the target compound.
Compound C : N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides
- Key Features : Benzothiazole core with para- or meta-substituted sulfonamide groups .
- Implications: Sulfonamide derivatives exhibit strong enzyme-inhibitory activity (e.g., carbonic anhydrase inhibition). The amino group’s position (meta vs. para) significantly affects binding affinity, as demonstrated in structure-activity relationship (SAR) studies .
Comparative Data Table
Key Research Findings
Azetidine vs. Amino Groups: The rigid azetidine ring in the target compound may improve metabolic stability compared to flexible amine-containing analogs (e.g., Compound C) .
Benzothiazole vs. Thiazole : The benzothiazole core’s extended aromatic system enhances π-π stacking interactions with protein targets, a feature absent in Compound A’s thiazole .
Commercial Viability : The target compound’s higher price (857.00 €/50 mg) compared to Compound B (701.00 €/50 mg) reflects synthesis complexity or niche demand .
Biological Activity
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is . The compound features an azetidine ring connected to a benzothiazole moiety, which contributes to its biological activity.
The biological activity of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is primarily attributed to its ability to interact with various biological targets. The azetidine ring is known for its role in modulating receptor activity and influencing enzyme interactions. The benzothiazole component enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
Biological Activities
Research has demonstrated that 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds can exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to 2-(Azetidin-3-yl)-1,3-benzothiazole have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that benzothiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Enzyme Inhibition : The compound's interaction with specific enzymes has been studied extensively. For example, it has shown potential as an inhibitor of α-amylase, which is relevant in managing diabetes by delaying carbohydrate digestion .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antidiabetic Activity : A study focused on the α-amylase inhibitory potential of benzothiazole derivatives reported that certain compounds achieved over 80% inhibition at concentrations as low as 12.5 μg/mL. Molecular docking studies supported these findings by demonstrating favorable interactions with the enzyme's active site .
- Anticancer Studies : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that benzothiazole derivatives could significantly inhibit cell proliferation, with some compounds showing IC50 values below 10 μM .
Research Findings
The following table summarizes key research findings regarding the biological activities associated with 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride and its derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with condensation reactions between azetidine precursors and benzothiazole intermediates under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst). Optimize temperature (80–100°C) and stoichiometric ratios of reactants to minimize side products. Purify via recrystallization or column chromatography, monitoring purity using HPLC or TLC. For azetidine-containing compounds, ensure inert atmospheres to prevent oxidation of the azetidine ring .
Q. How should researchers characterize the structural integrity of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride using spectroscopic techniques?
- Methodology : Use IR spectroscopy to confirm key functional groups (e.g., C=N stretch at ~1650 cm⁻¹ for benzothiazole, C-S stretch at ~690 cm⁻¹). ¹H NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) can resolve aromatic protons (δ 7.0–8.5 ppm) and azetidine protons (δ 3.0–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₂Cl₂N₂S requires m/z 277.02) .
Q. What are the critical factors affecting the stability of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride in various solvents and storage conditions?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMFA) and aqueous buffers (pH 4–7). Avoid prolonged exposure to light or moisture, as the azetidine ring may hydrolyze. Store lyophilized samples at –20°C under argon. Monitor degradation via stability-indicating assays (e.g., LC-MS) over 6–12 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride in antimicrobial applications?
- Methodology : Synthesize analogs with modifications to the azetidine (e.g., alkylation) or benzothiazole (e.g., halogen substitution) moieties. Screen against Mycobacterium tuberculosis H37Rv or Gram-negative/-positive bacterial strains. Correlate MIC values with electronic (Hammett constants) and steric (molecular volume) parameters. Use docking studies to identify binding interactions with targets like enoyl-ACP reductase .
Q. What computational chemistry approaches are suitable for predicting the binding affinity of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride with biological targets?
- Methodology : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to model ligand-protein interactions. Validate with free-energy perturbation (FEP) or MM-PBSA calculations. Leverage databases like REAXYS to compare with known benzothiazole inhibitors (e.g., kinase or protease targets). Use QSAR models to predict ADMET properties .
Q. How can researchers resolve discrepancies in biological activity data across different studies involving 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride?
- Methodology : Standardize assay protocols (e.g., broth microdilution for antimicrobial studies) and control variables like inoculum size, incubation time, and solvent effects. Cross-validate using orthogonal assays (e.g., fluorescence-based viability vs. colony-forming unit counts). Re-analyze raw data with multivariate statistics to identify confounding factors (e.g., batch-to-batch purity variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
